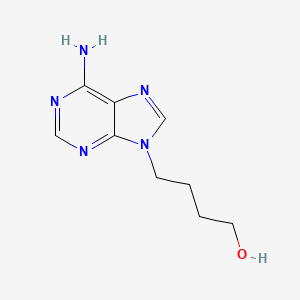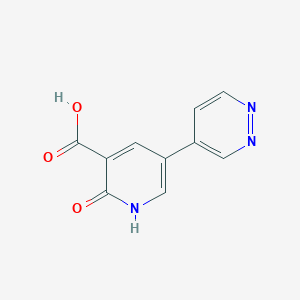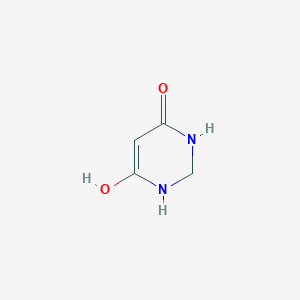
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidinones This compound is characterized by a pyrimidine ring with a hydroxyl group at the 6th position and a keto group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of urea with β-ketoesters in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the pH to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-oxo-2,3-dihydropyrimidin-4(1H)-one, while reduction of the keto group may produce 6-hydroxy-2,3-dihydropyrimidin-4(1H)-ol.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and nucleic acids, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one can be compared with other similar compounds such as:
2,4-Dihydroxypyrimidine: This compound has hydroxyl groups at the 2nd and 4th positions, making it more hydrophilic.
4-Hydroxy-2,3-dihydropyrimidin-6(1H)-one: The position of the hydroxyl group is different, which can affect its chemical properties and reactivity.
2,3-Dihydropyrimidin-4(1H)-one: Lacks the hydroxyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112977-56-7 |
|---|---|
Molekularformel |
C4H6N2O2 |
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
6-hydroxy-2,3-dihydro-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-4(8)6-2-5-3/h1,5,7H,2H2,(H,6,8) |
InChI-Schlüssel |
HAMBJPRNUJXMKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC(=CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
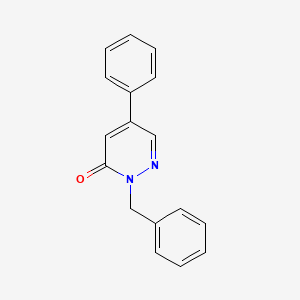
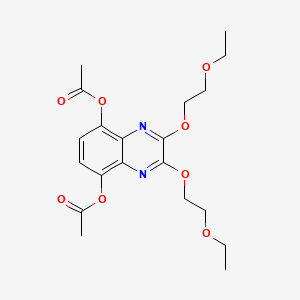
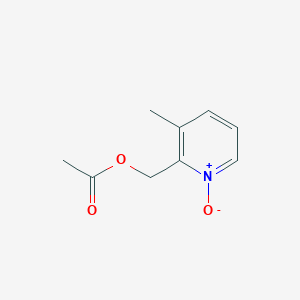

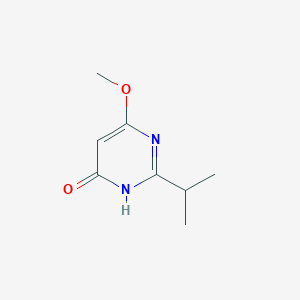
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
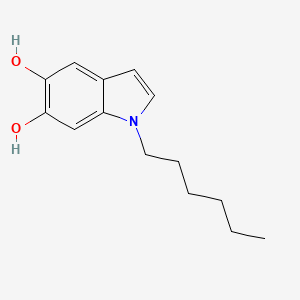

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
